
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique molecular structure and significant applications in various scientific fields. This compound is characterized by the presence of chlorine and nitro groups attached to a benzoxadiazole ring, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 5,7-dichloro-2,1,3-benzoxadiazole. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent decomposition and ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form different oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as hexamethyleneimine and dimethylamine are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoxadiazoles with various functional groups.
Reduction: The major product is 5,7-dichloro-4-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.
Oxidation: Oxidized derivatives of the original compound.
Applications De Recherche Scientifique
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound can also act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Similar in structure but with different substitution patterns.
5,7-Dichloro-2,1,3-benzoxadiazole: Lacks the nitro group, resulting in different chemical properties.
4-Nitrobenzofurazan: Contains a nitro group but lacks chlorine atoms.
Uniqueness
5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to the presence of both chlorine and nitro groups, which impart distinct reactivity and make it suitable for a wide range of applications in various scientific fields.
Propriétés
Numéro CAS |
173159-49-4 |
|---|---|
Formule moléculaire |
C6HCl2N3O4 |
Poids moléculaire |
249.99 g/mol |
Nom IUPAC |
4,6-dichloro-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C6HCl2N3O4/c7-2-1-3(8)6-4(5(2)10(12)13)9-15-11(6)14/h1H |
Clé InChI |
PEFKTHMXXJZUAA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=[N+](ON=C2C(=C1Cl)[N+](=O)[O-])[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
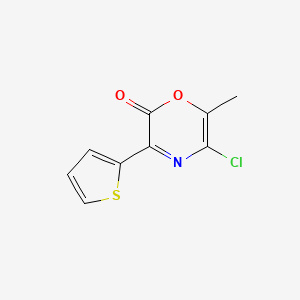
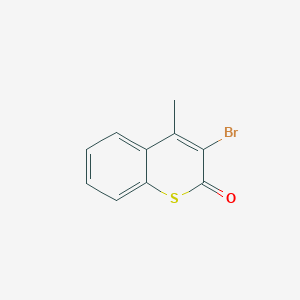
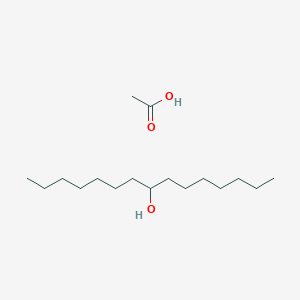
![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
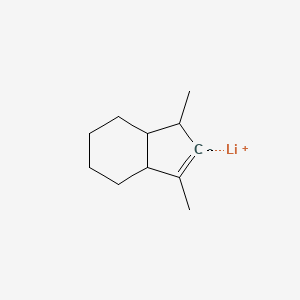
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)
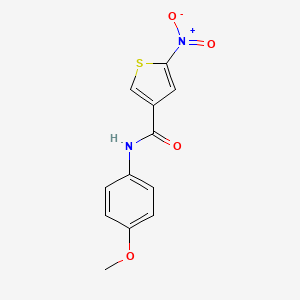


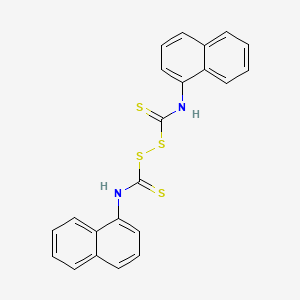
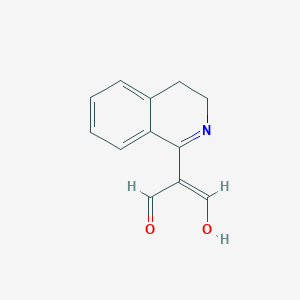
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)
